2-Methyl-3-(methylamino)propan-1-ol

描述

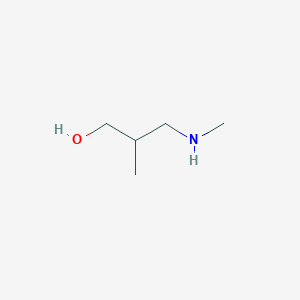

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-(methylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)3-6-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMXXSHKYGRQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294036 | |

| Record name | 2-Methyl-3-(methylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42142-56-3 | |

| Record name | 2-Methyl-3-(methylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42142-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylamino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 3 Methylamino Propan 1 Ol and Analogous Aminopropanols

Direct Synthesis Approaches to the 2-Methyl-3-(methylamino)propan-1-ol Scaffold

Direct methods for constructing the 2-methyl-3-(methylamino)propan-1-ol framework are prized for their efficiency and atom economy. These approaches often involve the formation of the key carbon-nitrogen bond in a single, streamlined step from readily available precursors.

Exploration of Reductive Amination Routes from Precursors

Reductive amination stands out as a versatile and widely used method for the synthesis of amines, including 2-methyl-3-(methylamino)propan-1-ol. wikipedia.orglibretexts.org This reaction typically involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.orgmasterorganicchemistry.comyoutube.com

A key precursor for the synthesis of 2-methyl-3-(methylamino)propan-1-ol via this route is 3-hydroxy-2-methylpropanal (B3052098). nih.govchemspider.com The reaction proceeds by the nucleophilic attack of methylamine (B109427) on the aldehyde carbonyl group to form a hemiaminal, which then dehydrates to an imine. Subsequent reduction of this imine yields the target aminopropanol (B1366323).

A variety of reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH₄) is a common choice for reducing aldehydes and ketones, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for reductive aminations. masterorganicchemistry.comlibretexts.org These milder reagents are capable of reducing the imine intermediate without significantly affecting the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as nickel or palladium, is another effective reduction method. libretexts.orgorganic-chemistry.org

The efficiency of reductive amination can be influenced by reaction conditions such as pH and the choice of solvent. The reaction is typically carried out under weakly acidic conditions to facilitate both imine formation and the subsequent reduction. wikipedia.org

Table 1: Examples of Reductive Amination for Aminopropanol Synthesis

| Carbonyl Precursor | Amine | Reducing Agent | Product | Reference |

| 3-Hydroxy-2-methylpropanal | Methylamine | NaBH₃CN | 2-Methyl-3-(methylamino)propan-1-ol | nih.govnih.gov |

| 2-Hydroxytetrahydropyran | Ammonia | H₂/Rh/Al₂O₃ | 5-Amino-1-pentanol | researchgate.net |

| 1-Phenyl-2-propanone | Methylamine | Al/Hg | Methamphetamine | nih.gov |

Application of Nucleophilic Substitution Reactions in its Formation

Nucleophilic substitution provides another direct pathway to 2-methyl-3-(methylamino)propan-1-ol. This method involves the reaction of a suitable electrophile containing the 2-methyl-1-propanol (B41256) backbone with methylamine, which acts as the nucleophile. mrcolechemistry.co.uklibretexts.org

A common strategy employs a 3-halo-2-methylpropan-1-ol derivative, such as 3-chloro- or 3-bromo-2-methylpropan-1-ol, as the electrophile. The carbon atom bearing the halogen is electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of methylamine. This Sₙ2 reaction displaces the halide ion, forming the desired carbon-nitrogen bond and yielding 2-methyl-3-(methylamino)propan-1-ol. mrcolechemistry.co.uk

The reaction is typically carried out in a suitable solvent, and often an excess of the amine is used to act as both the nucleophile and a base to neutralize the hydrogen halide formed as a byproduct. mrcolechemistry.co.uk Alternatively, a non-nucleophilic base can be added to the reaction mixture. The choice of the leaving group is crucial, with iodide being a better leaving group than bromide or chloride, leading to faster reaction rates.

Another variation of nucleophilic substitution involves the ring-opening of a suitable epoxide. For instance, the reaction of 2-(methoxymethyl)oxirane with methylamine could potentially yield the target compound after subsequent transformations, although this specific route is less commonly documented for this particular aminopropanol.

Table 2: Nucleophilic Substitution for Aminopropanol Synthesis

| Electrophile | Nucleophile | Product | Reference |

| 1-Iodopropane | Ammonia | Propylamine | mrcolechemistry.co.uk |

| Propylene oxide | Hydrochloric acid, then Ammonia | 2-Aminopropanol | google.com |

| 1-Bromo-2-methylpropane | Sodium hydroxide | 2-Methylpropan-1-ol | mrcolechemistry.co.uk |

Multi-Step Conversions from Readily Available Starting Materials

While direct methods are often preferred, multi-step syntheses provide access to 2-methyl-3-(methylamino)propan-1-ol from more readily available or economically advantageous starting materials. libretexts.org These synthetic sequences involve a series of chemical transformations to build the target molecule.

One potential starting material is isobutyraldehyde. wikipedia.org A possible synthetic route could involve an aldol (B89426) condensation with formaldehyde (B43269) to introduce the hydroxymethyl group, followed by a series of transformations to convert the aldehyde functionality into the methylamino group. For example, the resulting 3-hydroxy-2-methylpropanal could then undergo reductive amination with methylamine as described previously.

Another versatile precursor is methyl methacrylate (B99206). This α,β-unsaturated ester can undergo a variety of transformations. For instance, a Michael addition of methylamine to methyl methacrylate would yield methyl 3-(methylamino)propanoate. chemicalbook.com Subsequent reduction of the ester functionality, for example using a strong reducing agent like lithium aluminum hydride (LiAlH₄), would afford 2-methyl-3-(methylamino)propan-1-ol. This multi-step approach allows for the systematic construction of the molecule, with each step targeting a specific functional group transformation.

The synthesis of analogous aminopropanols often utilizes similar multi-step strategies. For example, the synthesis of 2-aminopropanol has been achieved from glycerin by first converting it to hydroxyacetone, which is then subjected to ammonification and hydrogenation. google.com

Stereoselective Synthesis of Enantiopure 2-Methyl-3-(methylamino)propan-1-ol

The 2-methyl-3-(methylamino)propan-1-ol molecule contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. For many pharmaceutical applications, only one specific enantiomer exhibits the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, the stereoselective synthesis of a single enantiomer is of paramount importance.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis is a powerful tool for the synthesis of enantiopure compounds. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the context of synthesizing enantiopure 2-methyl-3-(methylamino)propan-1-ol, asymmetric reduction of a suitable prochiral precursor is a key strategy. For instance, the asymmetric hydrogenation or transfer hydrogenation of an enamine or imine derived from 3-hydroxy-2-methylpropanal and methylamine could be employed. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium complexed with chiral ligands, can effectively control the facial selectivity of the hydride attack on the C=N double bond, leading to a high enantiomeric excess (ee) of the desired aminopropanol enantiomer.

The development of biocatalysts, such as imine reductases (IREDs), has also emerged as a promising avenue for asymmetric reductive amination. wikipedia.org These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.

Diastereomeric Resolution Strategies for Enantiomer Separation

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-methyl-3-(methylamino)propan-1-ol. This classical method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.

These diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Commonly used chiral resolving agents for amines include optically active acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. google.com

Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base to remove the chiral resolving agent. For example, the resolution of (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol has been successfully achieved using optically active mandelic acid or tartaric acid derivatives. google.com Although this method can be effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%.

Table 3: Chiral Resolving Agents for Amines

| Resolving Agent | Type of Amine | Reference |

| (R)-α-methoxyphenylacetic acid | (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol | google.com |

| (2R,3R)-(-)-O,O'-di-p-toluoyltartaric acid | (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol | google.com |

Biocatalytic Pathways for Stereospecific Production

The synthesis of chiral aminopropanols, such as the enantiomers of 2-Methyl-3-(methylamino)propan-1-ol, benefits significantly from biocatalysis, which offers high stereoselectivity under mild reaction conditions, often circumventing the need for complex protecting-group strategies. nih.gov Enzymes including transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are instrumental in the production of enantiopure amines. nih.gov

A prominent strategy involves the stereoselective reduction of a prochiral ketone precursor. For instance, the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, a key intermediate for the drug duloxetine (B1670986) and a structural analog of the target compound, has been achieved with high enantiomeric excess. One reported method employs immobilized Saccharomyces cerevisiae for the asymmetric reduction of the corresponding ketone. researchgate.net Similarly, microbial dehydrogenases have been utilized for the reduction of 3-methylamino-1-(2-thienyl)-1-propanone to the (1S)-alcohol, demonstrating the power of biocatalysts in setting the stereochemistry at the hydroxyl-bearing carbon. google.com

Multi-enzyme cascades in whole-cell systems represent another advanced biocatalytic approach. nih.govmanchester.ac.uk These systems can convert simple starting materials into high-value chiral amines by co-expressing multiple enzymes within a single bacterial host, which also supplies the necessary cofactors. nih.govmanchester.ac.uk For example, a whole-cell biocatalyst containing four heterologously expressed enzymes has been designed for formal stereoselective C-H amination, achieving excellent enantiomeric excess (up to 97.5% ee) for benzylic aminations. nih.govmanchester.ac.uk While not directly applied to 2-Methyl-3-(methylamino)propan-1-ol, these cascade reactions showcase the potential for creating highly efficient and stereoselective pathways for analogous compounds. manchester.ac.uk

Furthermore, a three-component strategy combining an aldolase (B8822740) (a variant of D-fructose-6-phosphate aldolase, FSA) with an imine reductase (IRED) enables the one-pot synthesis of highly functionalized amino-polyols from aldehydes, hydroxy ketones, and amines without intermediate isolation. nih.gov This method highlights how biocatalysis can construct complex chiral molecules from simple precursors in a streamlined fashion. nih.gov

Table 1: Examples of Biocatalytic Methods for Aminopropanol Synthesis

| Enzyme/System | Reaction Type | Substrate Example | Product Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae (immobilized) | Asymmetric Ketone Reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-3-N-methylamino-1-(2-thienyl)-1-propanol | Efficient synthesis of a chiral duloxetine intermediate. | researchgate.net |

| Microbial Dehydrogenase | Asymmetric Ketone Reduction | 3-methylamino-1-(2-thienyl)-1-propanone | (1S)-3-methylamino-1-(2-thienyl)propan-1-ol | Stereoselective reduction using a microbial enzyme. | google.com |

| FSA / IRED Cascade | Aldol Reaction & Reductive Amination | Prochiral aldehydes, hydroxy ketones, amines | Amino-diols and amino-polyols | Three-component, one-pot synthesis without protecting groups. | nih.gov |

Post-Synthetic Modifications and Derivatization of 2-Methyl-3-(methylamino)propan-1-ol

Post-synthetic modification (PSM) involves the chemical transformation of functional groups on an existing molecular scaffold. nih.govresearchgate.net For a bifunctional molecule like 2-Methyl-3-(methylamino)propan-1-ol, PSM allows for the selective derivatization of its secondary amine and primary hydroxyl groups, enabling the synthesis of a diverse range of analogs. This requires careful selection of reagents and reaction conditions to control chemoselectivity.

Reactions at the Secondary Amine Functionality

The secondary amine in 2-Methyl-3-(methylamino)propan-1-ol is a versatile functional handle for various modifications. Standard transformations include acylation, sulfonylation, and alkylation.

Acylation: The amine can readily react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) yields sulfonamides.

Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is another common method for N-alkylation.

Carbamate (B1207046) Formation: Reaction with chloroformates (e.g., benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate) provides N-protected carbamates (Cbz or Boc), which are crucial intermediates in multi-step synthesis.

Demethylation: In a reverse modification, the N-methyl group can be removed. For the related compound (S)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, a process involving carbamate formation followed by hydrolysis has been used to achieve N-demethylation, yielding the corresponding secondary amine. researchgate.net

Table 2: Common Reactions at the Secondary Amine

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-tosylsulfonamide |

| Alkylation | Methyl Iodide | Tertiary Amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl Tertiary Amine |

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group is also amenable to a wide array of chemical transformations, allowing for significant structural diversification.

Esterification: The alcohol can be converted to an ester by reacting with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides.

Etherification: Formation of ethers can be achieved under basic conditions using alkyl halides (Williamson ether synthesis).

Oxidation: Selective oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Reagents like pyridinium (B92312) chlorochromate (PCC) typically stop at the aldehyde, while stronger oxidants like potassium permanganate (B83412) or Jones reagent lead to the carboxylic acid.

Conversion to Leaving Groups: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride. vanderbilt.edu These sulfonates are valuable intermediates for subsequent nucleophilic substitution reactions. vanderbilt.edu

Halogenation: The alcohol can be directly converted to an alkyl halide. Thionyl chloride (SOCl₂) is commonly used to produce alkyl chlorides, while phosphorus tribromide (PBr₃) yields alkyl bromides. vanderbilt.edu

Table 3: Common Reactions at the Primary Hydroxyl Group

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether |

| Oxidation (to Aldehyde) | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Oxidation (to Acid) | Jones Reagent (CrO₃, H₂SO₄) | Carboxylic Acid |

| Sulfonylation | Methanesulfonyl Chloride (MsCl) | Mesylate Ester |

Selective Functional Group Interconversions

The presence of two reactive sites in 2-Methyl-3-(methylamino)propan-1-ol necessitates strategies for selective modification. This is typically achieved through the use of protecting groups, which temporarily mask one functional group while the other is being transformed.

The choice of protecting group is critical. The secondary amine can be protected as a carbamate (e.g., Boc or Cbz), which is stable to many conditions used to modify the hydroxyl group but can be removed under acidic (Boc) or hydrogenolytic (Cbz) conditions. Conversely, the primary alcohol can be protected as a silyl (B83357) ether (e.g., TBDMS or TIPS), which is stable to many reagents that react with amines but is easily cleaved by fluoride (B91410) ion sources (e.g., TBAF).

Illustrative Selective Transformations:

Selective N-Alkylation:

Step 1: Protect the primary hydroxyl group as a TBDMS ether by reacting with TBDMS-Cl and imidazole.

Step 2: Alkylate the free secondary amine using an alkyl halide or via reductive amination.

Step 3: Deprotect the alcohol using TBAF to yield the N-alkylated product.

Selective O-Acylation and Oxidation:

Step 1: Protect the secondary amine as a Boc-carbamate using Boc-anhydride.

Step 2: Acylate the free primary hydroxyl group using an acyl chloride. Alternatively, oxidize the alcohol to an aldehyde or carboxylic acid.

Step 3: Remove the Boc group with an acid like trifluoroacetic acid (TFA) to reveal the amine.

This orthogonal protecting group strategy allows for the precise and independent manipulation of each functional group, enabling the synthesis of complex derivatives from the parent aminopropanol scaffold.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3 Methylamino Propan 1 Ol

Reaction Kinetics and Thermodynamic Analyses of Related Systems

The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of 2-Methyl-3-(methylamino)propan-1-ol. While specific kinetic data for this exact molecule is not extensively available in the provided search results, the reactivity of analogous amino alcohols and the thermodynamic principles governing their reactions offer a strong basis for understanding its behavior.

The esterification of amino alcohols is a key reaction class. For instance, the esterification of 1-methoxy-2-propanol (B31579) with acetic acid has been studied using a macroporous ion-exchange resin as a catalyst. mdpi.com The reaction rate was found to be dependent on conditions such as temperature and the molar ratio of reactants. mdpi.com Increasing the temperature from 333 K to 363 K accelerated the reaction rate. mdpi.com Such studies highlight the importance of reaction conditions in determining the speed and outcome of reactions involving amino alcohols.

Thermodynamic analysis of these systems reveals important information about reaction feasibility and equilibrium. For the esterification of 1-methoxy-2-propanol, the reaction was found to be exothermic. mdpi.com The vaporization thermodynamics of various amino alcohols have also been evaluated, providing crucial data for understanding their behavior in different phases. researchgate.net These studies help in establishing structure-property relationships and developing predictive models for the thermodynamic behavior of related compounds. researchgate.net

The kinetics of the oxidation of related diols, such as 2-methyl-1,3-propanediol (B1210203), have also been investigated. The reaction was found to be first-order with respect to both the diol and oxygen, indicating that the activation of the diol on the catalyst surface is the rate-limiting step. researchgate.net

Interactive Table: Reaction Conditions for the Esterification of 1-methoxy-2-propanol

| Parameter | Condition | Outcome | Reference |

| Catalyst | Amberlyst-35 ion-exchange resin | Effective catalysis | mdpi.com |

| Temperature | 353 K (optimized) | Increased reaction rate | mdpi.com |

| Reactant Molar Ratio (PM:AA) | 1:3 (optimized) | 78% equilibrium yield of PMA | mdpi.com |

| Catalyst Loading | 10 wt% | Optimized for high yield | mdpi.com |

Nucleophilicity and Basicity of the Methylamino Moiety

The chemical character of 2-Methyl-3-(methylamino)propan-1-ol is significantly influenced by the methylamino group, which confers both nucleophilic and basic properties to the molecule. fiveable.mechemguide.co.uk

Nucleophilicity:

The nitrogen atom in the methylamino group possesses a lone pair of electrons, making it a nucleophile, a species that donates an electron pair to an electrophile. chemguide.co.uk The nucleophilicity of amines is a critical factor in many organic reactions. Generally, secondary amines are considered more nucleophilic than primary amines, which are in turn more nucleophilic than tertiary amines. fiveable.memasterorganicchemistry.com This trend is attributed to a combination of electronic and steric effects. Alkyl groups, such as the methyl group in the methylamino moiety, are electron-donating and increase the electron density on the nitrogen atom, enhancing its nucleophilicity. doubtnut.com However, increasing the number of alkyl groups can also lead to steric hindrance, which can impede the approach of the nucleophile to the electrophilic center. fiveable.me

Kinetic studies on the reactions of various primary and secondary amines with electrophiles have allowed for the quantification of their nucleophilicity. acs.orgresearchgate.net These studies have shown that while there is a general correlation between basicity and nucleophilicity, it is not always a direct relationship, and steric factors play a significant role. masterorganicchemistry.comresearchgate.net

Basicity:

The lone pair of electrons on the nitrogen atom also allows the methylamino group to act as a Brønsted-Lowry base by accepting a proton. masterorganicchemistry.com The basicity of amines is influenced by the electronic effects of the substituents attached to the nitrogen. The methyl group, being an electron-donating group, increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia. doubtnut.comquora.comlibretexts.org

In the gas phase, the basicity of amines generally follows the order: tertiary > secondary > primary > ammonia. doubtnut.com However, in aqueous solution, the order is often altered due to solvation effects. For methyl-substituted amines in water, the typical order of basicity is secondary > primary > tertiary. quora.comdoubtnut.com This is because the stability of the protonated amine (the conjugate acid) is influenced not only by the inductive effect of the alkyl groups but also by the extent of hydrogen bonding with water molecules.

Electrophilic Behavior and Potential for Cyclization

While the methylamino group imparts nucleophilic character, the hydroxyl group in 2-Methyl-3-(methylamino)propan-1-ol can exhibit electrophilic behavior under certain conditions. For instance, protonation of the hydroxyl group can convert it into a good leaving group (water), allowing for nucleophilic substitution reactions to occur at the adjacent carbon atom.

A significant reaction pathway for amino alcohols is intramolecular cyclization. researchgate.netrsc.orgrsc.org These reactions can lead to the formation of cyclic amines or amides, which are important structural motifs in many biologically active compounds. rsc.org The cyclization of amino alcohols can be catalyzed by various transition metal complexes, such as those based on ruthenium. rsc.orgrsc.org

The outcome of the cyclization reaction can often be controlled by the reaction conditions. For example, in the presence of a hydrogen acceptor, the reaction can be directed towards the formation of a cyclic amide (a lactam). rsc.org Conversely, the addition of water can favor the formation of a cyclic amine. rsc.orged.ac.uk N-substituted amino alcohols, such as 2-Methyl-3-(methylamino)propan-1-ol, typically yield cyclic amines upon cyclization. researchgate.netrsc.org

The mechanism of these cyclization reactions often involves a "hydrogen shuttling" process, where the alcohol is first dehydrogenated to the corresponding aldehyde or ketone. This intermediate then undergoes condensation with the amine to form an imine or enamine, which is subsequently hydrogenated to the cyclic amine. rsc.org

Stability and Degradation Pathways (e.g., Hydrolysis Kinetics)

The stability of 2-Methyl-3-(methylamino)propan-1-ol and its potential degradation pathways are important considerations for its storage and application. Like other amino alcohols, it can be susceptible to degradation through various mechanisms.

One potential degradation pathway is oxidation. The alcohol group can be oxidized to an aldehyde or a carboxylic acid, while the amino group can also undergo oxidation.

Another important degradation pathway for compounds containing amino groups is the Ehrlich pathway, which involves the deamination of amino acids to their corresponding keto acids, followed by decarboxylation and reduction to an alcohol. researchgate.netresearchgate.net While this pathway is primarily associated with amino acid metabolism, similar enzymatic or chemical transformations could potentially occur with amino alcohols under specific conditions.

The stability of amino alcohols is also influenced by their molecular structure. For instance, the presence of bulky groups near the reactive centers can provide steric hindrance, which may slow down the rate of degradation. researchgate.net

While specific hydrolysis kinetics for 2-Methyl-3-(methylamino)propan-1-ol are not available in the provided search results, the general principles of hydrolysis would apply. The compound itself is not expected to undergo hydrolysis readily. However, derivatives of this compound, such as esters or amides formed through reactions at the hydroxyl or amino groups respectively, would be susceptible to hydrolysis. The rate of hydrolysis would depend on factors such as pH, temperature, and the presence of catalysts.

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 3 Methylamino Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules like 2-Methyl-3-(methylamino)propan-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the arrangement of hydrogen atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2-Methyl-3-(methylamino)propan-1-ol.

The ¹H NMR spectrum provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). For 2-Methyl-3-(methylamino)propan-1-ol, a distinct set of signals is expected that corresponds to the unique protons in the molecule.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. docbrown.info The spectrum for 2-Methyl-3-(methylamino)propan-1-ol would show five distinct signals, corresponding to the five carbon atoms in its structure. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-3-(methylamino)propan-1-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH ₃-C2 | ~0.9 - 1.1 | Doublet (d) | ~15 - 20 |

| C2-H | ~1.8 - 2.2 | Multiplet (m) | ~35 - 45 |

| CH ₂-N | ~2.5 - 2.8 | Multiplet (m) | ~55 - 65 |

| N-CH ₃ | ~2.3 - 2.5 | Singlet (s) | ~30 - 40 |

| CH ₂-OH | ~3.4 - 3.7 | Multiplet (m) | ~65 - 75 |

| OH | Variable | Broad Singlet (br s) | N/A |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other conditions.

To definitively establish the atomic connectivity and confirm the structure, two-dimensional (2D) NMR techniques are employed. chimia.ch These experiments provide correlation data between different nuclei, mapping out the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-Methyl-3-(methylamino)propan-1-ol, COSY would show cross-peaks between the proton on C2 and the protons of the adjacent methyl group (C2-CH₃), the C3 methylene group (CH₂-N), and the C1 methylene group (CH₂-OH), confirming the core structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It would be used to assign each proton signal to its corresponding carbon signal in the ¹³C spectrum, for instance, linking the proton signal at ~3.5 ppm to the C1 carbon at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, it would show a correlation between the N-methyl protons and the C3 carbon.

2-Methyl-3-(methylamino)propan-1-ol possesses a stereogenic center at the C2 carbon, meaning it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a sample. bath.ac.uk This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable by NMR. nih.gov

This conversion can be accomplished using:

Chiral Derivatizing Agents (CDAs): The alcohol or amine group of the analyte is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture. The resulting diastereomers will have distinct signals in the NMR spectrum, and the ratio of their integrals corresponds to the enantiomeric ratio of the original sample.

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. mdpi.com This interaction induces small chemical shift differences between the signals of the R- and S-enantiomers, allowing for their quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. It is essential for assessing the chemical purity of 2-Methyl-3-(methylamino)propan-1-ol and for separating its stereoisomers.

Chiral HPLC is the most widely used method for separating enantiomers. csfarmacie.cz The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Method Development for Chiral Separation:

Chiral Stationary Phase (CSP) Selection: CSPs based on polysaccharides, such as cellulose or amylose derivatives coated on a silica support, are highly effective for separating a broad range of chiral compounds, including amino alcohols. mdpi.com Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC) are also versatile and can be operated in different mobile phase modes. merckmillipore.com

Mobile Phase Mode: The separation can be optimized by selecting the appropriate mobile phase mode.

Normal-Phase: Utilizes non-polar solvents like hexane mixed with an alcohol (e.g., isopropanol or ethanol). Small amounts of acidic or basic additives are often used to improve peak shape and resolution. csfarmacie.cz

Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, often with acidic and basic additives. This mode is known for fast analysis times. merckmillipore.com

Reversed-Phase: Employs aqueous mobile phases with organic modifiers like methanol or acetonitrile. This mode is compatible with mass spectrometry (LC-MS).

Table 2: Typical Starting Conditions for Chiral HPLC Method Development

| Parameter | Normal-Phase | Polar Organic | Reversed-Phase |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak®) | Macrocyclic Glycopeptide (e.g., CHIROBIOTIC®) | Polysaccharide or Glycopeptide-based |

| Mobile Phase | Hexane/Isopropanol (e.g., 80:20 v/v) | Methanol | Water/Acetonitrile (e.g., 50:50 v/v) |

| Additives | 0.1% Diethylamine (for basic analytes) | 0.1% Acetic Acid / 0.1% Triethylamine | 0.1% Formic Acid or Ammonium Acetate |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV (e.g., 210 nm) | UV or MS | UV or MS |

Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode. researchgate.net It uses a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). jordilabs.com Retention is based on hydrophobic interactions; more polar compounds elute earlier. For an amino alcohol like 2-Methyl-3-(methylamino)propan-1-ol, controlling the mobile phase pH is critical. A slightly acidic pH will ensure the amine group is protonated, leading to good peak shape and predictable retention. phenomenex.com

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol). jordilabs.com Retention is based on polar interactions; more polar compounds are retained longer. NP-HPLC is excellent for separating isomers and can be advantageous if the compound has low solubility in aqueous solvents. jordilabs.compitt.edu

Table 3: Comparison of RP-HPLC and NP-HPLC for Purity Analysis

| Feature | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

|---|---|---|

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Cyano) |

| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Ethanol) |

| Elution Order | Polar compounds elute first | Non-polar compounds elute first |

| Key Parameter | Mobile phase pH is crucial for ionizable compounds | Water content must be strictly controlled |

| Advantages for Analyte | Good for polar to moderately non-polar compounds; robust methods | Good for separating isomers; suitable for water-sensitive compounds |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of 2-Methyl-3-(methylamino)propan-1-ol. This hyphenated technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. In the context of pharmaceutical manufacturing and quality control, GC-MS is instrumental in identifying and quantifying impurities that may arise during synthesis or degradation. thermofisher.com

The process involves injecting a volatilized sample into a GC column, where components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum that serves as a molecular fingerprint.

For 2-Methyl-3-(methylamino)propan-1-ol, potential impurities could include starting materials, by-products, and isomers. For instance, analysis of structurally related compounds like 3-methylamino-1,2-propanediol has revealed the presence of impurities such as positional isomers (e.g., 2-methylamino-1,3-propanediol) and products of side reactions (e.g., 1,3-dimethylamino-propanol). google.compatsnap.com A typical GC-MS analysis would effectively separate these compounds, allowing for their individual identification and quantification. The accuracy of this method ensures that the purity of the final product meets stringent regulatory standards.

Table 1: Potential Impurities in 2-Methyl-3-(methylamino)propan-1-ol Analysis by GC-MS

| Compound Name | Potential Origin | Significance |

|---|---|---|

| Isomers (e.g., 2-(Methylamino)butan-1-ol) | Synthesis by-product | May have different pharmacological or toxicological profiles. |

| Unreacted starting materials | Incomplete reaction | Affects purity and yield. |

| Over-methylated products | Side reaction | Indicates poor control of reaction conditions. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-Methyl-3-(methylamino)propan-1-ol, the C-C backbone and C-H symmetric stretching modes would produce strong Raman signals. researchgate.net While O-H and N-H stretching bands are also visible in Raman spectra, they are often weaker and less broad than in IR. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule, enhancing the confidence of structural confirmation. researchgate.net

Table 2: Expected Vibrational Frequencies for 2-Methyl-3-(methylamino)propan-1-ol

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400-3200 (Broad) | Weak |

| N-H (Amine) | Stretching | 3350-3310 (Sharp) | Moderate |

| C-H (Alkyl) | Stretching | 3000-2850 | Strong |

| C-O (Alcohol) | Stretching | 1260-1050 | Moderate |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. The molecular formula for 2-Methyl-3-(methylamino)propan-1-ol is C₄H₁₁NO, giving it a monoisotopic mass of approximately 89.08 Da. nih.gov

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. The fragmentation pattern is predictable and provides valuable structural information. For 2-Methyl-3-(methylamino)propan-1-ol, two primary fragmentation pathways are expected: alpha-cleavage adjacent to the hydroxyl group and alpha-cleavage adjacent to the amino group. miamioh.edulibretexts.org

Alpha-cleavage near the alcohol: Cleavage of the C-C bond between C1 and C2 would result in the loss of a C₃H₈N• radical, leading to the formation of a [CH₂OH]⁺ ion at m/z 31. This is a characteristic fragment for primary alcohols. libretexts.org

Alpha-cleavage near the amine: Cleavage of the C-C bond between C2 and C3 can occur in two ways. Loss of the ethyl-ol radical would generate a [CH(CH₃)NHCH₃]⁺ fragment at m/z 58. Alternatively, cleavage of the methyl group from C2 would result in a fragment ion at m/z 74 (M-15).

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound. The base peak, which is the most abundant ion, provides a key identifier. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for 2-Methyl-3-(methylamino)propan-1-ol

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 89 | [C₄H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 74 | [C₃H₈NO]⁺ | Loss of CH₃• (M-15) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at C2-C3 |

| 44 | [C₂H₆N]⁺ | Cleavage of C-N bond with rearrangement |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's connectivity, conformational preferences in the solid state, and, for chiral molecules, its absolute stereochemistry. usm.edu

2-Methyl-3-(methylamino)propan-1-ol possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R) and (S). For pharmaceutical applications, it is often critical to isolate and characterize a single enantiomer, as they can have different biological activities.

Computational and Theoretical Investigations of 2 Methyl 3 Methylamino Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a derivative thereof) to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms (molecular geometry).

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgacs.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more tractable. wikipedia.orgacs.orgimperial.ac.uk This approach allows for the calculation of ground state properties such as molecular geometries, energies, and vibrational frequencies with a good balance of accuracy and computational cost. imperial.ac.ukrsc.org

For a molecule like 2-Methyl-3-(methylamino)propan-1-ol, DFT calculations would be used to:

Optimize the molecular geometry: Determine the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface.

Calculate electronic properties: Determine properties like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Predict vibrational frequencies: These predictions are crucial for interpreting experimental infrared (IR) and Raman spectra.

Functionals such as B3LYP or the M06-2X are often paired with basis sets like aug-cc-pVTZ to provide reliable results for organic molecules. For instance, a study on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) utilized the M06-2X/aug-cc-pVTZ level of theory to investigate its atmospheric degradation, demonstrating the utility of DFT in predicting reaction pathways and rate coefficients.

The term ab initio, Latin for "from the beginning," refers to computational methods that are based solely on first principles of quantum mechanics without the use of experimental data or empirical parameters. wikipedia.orgnumberanalytics.comchemeurope.com These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "gold standard" benchmarks. chemeurope.comnih.gov

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a foundational approximation but neglects electron correlation. wikipedia.org

Post-Hartree-Fock Methods: To achieve higher accuracy, methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory (e.g., CCSD(T)) are employed. nih.govfiveable.me These methods systematically include electron correlation, which is crucial for accurately describing chemical bonds and interactions.

For 2-Methyl-3-(methylamino)propan-1-ol, high-accuracy ab initio calculations would be invaluable for benchmarking results from less expensive methods like DFT and for obtaining highly reliable data on properties such as bond dissociation energies and reaction barriers.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like 2-Methyl-3-(methylamino)propan-1-ol, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. weizmann.ac.il This is achieved by mapping the potential energy surface (PES), a multidimensional surface that represents the energy of the molecule as a function of its geometry. aip.orgwikipedia.org

The process involves:

Systematic Search: Rotating the molecule around its flexible dihedral angles (e.g., C-C, C-N, C-O bonds) to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each generated structure to find the nearest local energy minimum on the PES. These minima correspond to stable conformers.

Transition State Search: Identifying the saddle points on the PES that connect the stable conformers. These points represent the energy barriers for conformational change.

The results of a conformational analysis provide a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes at a given temperature. For amino alcohols, intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH) groups often plays a critical role in determining the most stable conformations. A detailed study of d-glucose, for example, used PES-based analysis to automatically map a network of 201 equilibrium conformers and 435 transition states, revealing the complex conformational landscape. nih.gov

Simulation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. acs.org By modeling the reaction mechanism, researchers can understand how reactants are converted into products, identify any intermediate species, and determine the rate-limiting steps.

A key aspect of this simulation is the characterization of the transition state (TS) , which is the highest energy point along the reaction coordinate—an unstable, fleeting arrangement of atoms that represents the point of no return for a reaction. github.iomit.edu Locating and characterizing the TS is crucial for calculating the activation energy, which governs the reaction rate. fiveable.me

For 2-Methyl-3-(methylamino)propan-1-ol, this could involve studying its synthesis, degradation, or its reactions with other molecules. Computational methods like DFT are used to:

Locate the geometries of reactants, products, intermediates, and transition states. acs.org

Calculate the energies of these species to create a reaction energy profile.

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the intended reactants and products. acs.org

Recent advances have led to the development of more efficient computational methods for finding transition states, which can significantly accelerate the study of reaction mechanisms. sciencedaily.com

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures. By calculating spectroscopic properties, scientists can assign specific spectral features to particular molecular motions or electronic transitions. numberanalytics.comaip.org

For 2-Methyl-3-(methylamino)propan-1-ol, the following spectra could be computationally predicted:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities calculated using DFT can be used to generate a theoretical IR spectrum. This helps in assigning the peaks observed in an experimental spectrum to specific bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) and coupling constants. Comparing these predicted values with experimental data is a standard method for structure verification. acs.org

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. numberanalytics.com

Machine learning is also emerging as a powerful tool to accelerate the prediction of spectroscopic properties from molecular structures. nih.govarxiv.org

Intermolecular Interactions and Solvent Effects Modeling

Chemical processes rarely occur in isolation; they are almost always influenced by their environment, particularly when in a solution. The interactions between a solute molecule and the surrounding solvent molecules can significantly affect its conformation, reactivity, and spectroscopic properties. springernature.compitt.edu

Computational models account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. mdpi.comnih.gov

Explicit Solvation Models: Individual solvent molecules are included in the calculation. pitt.edu This method is more computationally intensive but can capture specific, short-range interactions like hydrogen bonding between the solute (2-Methyl-3-(methylamino)propan-1-ol) and solvent molecules (e.g., water).

Modeling these interactions is crucial for bridging the gap between theoretical calculations (often performed on an isolated molecule in the gas phase) and real-world experimental conditions. For a molecule with hydrogen-bonding capabilities like 2-Methyl-3-(methylamino)propan-1-ol, accurately modeling specific solute-solvent interactions is essential for reliable predictions. acs.orgnih.gov

Applications of 2 Methyl 3 Methylamino Propan 1 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The dual functionality of 2-Methyl-3-(methylamino)propan-1-ol provides two reactive centers—the hydroxyl (-OH) and the methylamino (-NHCH₃) groups—that can be selectively or simultaneously involved in chemical reactions. This characteristic is highly advantageous for the stepwise construction of intricate organic molecules.

Role in the Synthetic Pathways of Pharmaceutical Intermediates (e.g., analogous to Duloxetine (B1670986) precursors)

While direct, large-scale use of 2-Methyl-3-(methylamino)propan-1-ol in the synthesis of a specific blockbuster drug is not extensively documented, its structure is highly analogous to key intermediates in major pharmaceutical production pathways. A prime example is its structural similarity to (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol, a crucial precursor in the synthesis of the antidepressant drug Duloxetine. researchgate.netu-tokyo.ac.jpgoogle.com

The synthesis of Duloxetine from its amino alcohol precursor illustrates the type of chemical transformations for which 2-Methyl-3-(methylamino)propan-1-ol is well-suited. The established pathway for Duloxetine involves the nucleophilic aromatic substitution reaction of (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol with 1-fluoronaphthalene (B124137). u-tokyo.ac.jppsu.edu In this reaction, the hydroxyl group of the amino alcohol is typically deprotonated with a strong base, such as sodium hydride, to form an alkoxide that then displaces the fluorine atom on the naphthalene (B1677914) ring. psu.edu

| Analogous Reaction Scheme |

|---|

| Duloxetine Precursor Reaction |

| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol reacts with 1-fluoronaphthalene to form the core structure of Duloxetine. |

| Potential Analogous Reaction with 2-Methyl-3-(methylamino)propan-1-ol |

| 2-Methyl-3-(methylamino)propan-1-ol could similarly react with an activated aromatic system to form complex pharmaceutical building blocks. |

The synthesis of the chiral amino alcohol precursor itself often starts from a ketone, which is reduced to an alcohol. researchgate.netpsu.edu Many synthetic routes produce a racemic mixture of the amino alcohol, which must then be resolved to isolate the desired enantiomer, a critical step for ensuring the final drug's efficacy and safety. researchgate.netu-tokyo.ac.jpgoogle.com This resolution is often achieved by forming diastereomeric salts with a chiral acid, such as (S)-mandelic acid, allowing for the separation of the enantiomers. researchgate.netu-tokyo.ac.jp Given its structure, 2-Methyl-3-(methylamino)propan-1-ol could be employed in similar strategies to generate novel, enantiomerically pure molecules for drug discovery programs. The presence of a methyl group at the 2-position introduces an additional stereocenter, offering further opportunities for creating diverse and complex molecular scaffolds.

Building Block for Nitrogen-Containing Heterocycles

The 1,3-relationship between the amino and alcohol groups in 2-Methyl-3-(methylamino)propan-1-ol makes it an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, it can form various saturated six-membered rings, which are prevalent structures in many biologically active compounds.

For instance, 1,3-amino alcohols can undergo cyclization to form substituted tetrahydro-1,3-oxazines. nih.gov This transformation can be catalyzed by various reagents and conditions. Palladium-catalyzed cyclization of related trichloroacetimidates derived from 1,3-amino alcohols is a known method for producing these oxazine (B8389632) rings stereoselectively. nih.gov Furthermore, multicomponent reactions involving 1,3-amino alcohols, ketones, and other electrophiles can lead to the formation of more complex fused heterocyclic systems, such as tetrahydropyrrolo[2,1-b] researchgate.netnih.govoxazine-6-ones. mdpi.com Ruthenium-based catalysts have also been shown to be highly efficient in the coupling and cyclization of γ-amino alcohols with other alcohols to produce substituted pyridines and quinolines. researchgate.netrsc.org These heterocyclic cores are of great interest in medicinal chemistry due to their presence in a vast array of natural products and synthetic drugs.

Scaffold for Ligand Design in Catalysis

Chiral amino alcohols are among the most important and widely used classes of ligands in asymmetric catalysis. nih.govmdpi.comnih.gov The ability of the nitrogen and oxygen atoms to chelate to a metal center, combined with the inherent chirality of the molecule, allows for the creation of a well-defined chiral environment around the metal. This environment can effectively control the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

2-Methyl-3-(methylamino)propan-1-ol, particularly in its enantiomerically pure form, serves as an excellent scaffold for such ligands. The compound can be readily modified at both the amine and alcohol functionalities to fine-tune the steric and electronic properties of the resulting ligand. This modularity is crucial for optimizing the ligand's performance for a specific catalytic transformation.

Amino alcohol-based ligands are employed in a multitude of important asymmetric reactions, including:

Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes with chiral amino alcohol ligands are powerful catalysts for the enantioselective reduction of ketones and imines. acs.org

Asymmetric Alkylation: The addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction, is often catalyzed by titanium complexes of chiral amino alcohols. mdpi.com

Asymmetric Hydroamination: Copper-catalyzed hydroamination of alkenes using chiral ligands provides a direct route to valuable chiral amines and their derivatives, including 1,3-amino alcohols. nih.gov

The structural features of 2-Methyl-3-(methylamino)propan-1-ol make it a promising candidate for developing new, effective ligands for these and other asymmetric transformations.

Advanced Materials Synthesis

The applications of 2-Methyl-3-(methylamino)propan-1-ol extend beyond pharmaceuticals and catalysis into the realm of materials science. Its bifunctional nature allows it to act as a monomer or a cross-linking agent in the synthesis of polymers. For example, the hydroxyl group can react with isocyanates to form polyurethanes, while the amine group can react with epoxides or acid chlorides to form epoxy resins or polyamides, respectively. The presence of both functionalities in one molecule can lead to the formation of complex polymer networks with unique properties.

Commercial suppliers offer 2-Methyl-3-(methylamino)propan-1-ol in various grades, including those suitable for applications in optical, semiconductor, and electronics materials, indicating its utility in these high-technology sectors. americanelements.com Its structural isomer, 2-Amino-2-methyl-1-propanol (B13486) (AMP), is widely used in industrial applications such as a dispersing agent for pigments, a corrosion inhibitor, and a component in the synthesis of polymers and resins. chemicalbook.com By analogy, 2-Methyl-3-(methylamino)propan-1-ol can be expected to find use as a surface-modifying agent, a building block for functional polymers, or an additive to tailor the physical properties of advanced materials.

In Vitro Biological Activity Studies and Mechanistic Exploration of 2 Methyl 3 Methylamino Propan 1 Ol

Investigation of Enzyme-Substrate Interactions and Modulation Mechanisms (In Vitro)

There is a lack of specific published research detailing the in vitro interactions of 2-Methyl-3-(methylamino)propan-1-ol with specific enzymes. Consequently, its potential as an enzyme inhibitor or modulator, including any detailed kinetic studies or mechanisms of action, has not been characterized.

Exploration of Potential Antimicrobial Efficacy against Microbial Strains (In Vitro)

Currently, there are no specific studies in the scientific literature that have evaluated the in vitro antimicrobial activity of 2-Methyl-3-(methylamino)propan-1-ol against a panel of microbial strains. While some related amino alcohols have demonstrated antimicrobial properties, the efficacy of this particular compound remains to be determined. doi.orgnih.govmdpi.com Therefore, data regarding its minimum inhibitory concentrations (MICs) or minimum bactericidal concentrations (MBCs) against bacteria and fungi are not available.

Examination of Molecular Interactions within Biological Systems (e.g., neurotransmitter pathways, in silico modeling)

Detailed in silico modeling or experimental studies examining the molecular interactions of 2-Methyl-3-(methylamino)propan-1-ol with biological targets, such as receptors or enzymes within neurotransmitter pathways, have not been reported. The structural similarity of its backbone to certain bioactive molecules might suggest potential interactions, but without specific research, any such hypotheses remain speculative.

Metabolic Biotransformation Pathways (In Vitro/Microbial Systems)

The in vitro metabolic fate of 2-Methyl-3-(methylamino)propan-1-ol, whether through human or microbial enzyme systems, has not been elucidated in published studies. Research on other N-methylated compounds and amino alcohols indicates that metabolic pathways can involve N-demethylation, oxidation of the alcohol group, or conjugation reactions. nih.govnih.gov However, the specific metabolites and enzymatic processes involved in the biotransformation of 2-Methyl-3-(methylamino)propan-1-ol are unknown.

Due to the absence of specific research data for 2-Methyl-3-(methylamino)propan-1-ol, no data tables can be generated.

Industrial and Environmental Research Applications of 2 Methyl 3 Methylamino Propan 1 Ol

Assessment of Potential in Carbon Dioxide Absorption and Capture Technologies (based on hindered amine studies)

The potential of 2-Methyl-3-(methylamino)propan-1-ol as a solvent for carbon dioxide (CO₂) capture is primarily inferred from studies of structurally similar compounds known as hindered amines. Hindered amines are characterized by a bulky alkyl group attached to the nitrogen atom of the amine, which influences their reaction with CO₂. A prominent example of a hindered amine used in CO₂ capture is 2-Amino-2-methyl-1-propanol (B13486) (AMP). nih.govmdpi.comrsc.orgdtu.dk

The reaction between a primary or secondary amine and CO₂ typically proceeds through the formation of a carbamate (B1207046). mdpi.com However, the steric hindrance in hindered amines can lead to the formation of an unstable carbamate, which then hydrolyzes to form bicarbonate. This pathway theoretically allows for a higher CO₂ loading capacity (mole of CO₂ per mole of amine) compared to non-hindered amines. mdpi.com For instance, AMP has a theoretical stoichiometric limit of 1 mole of CO₂ per mole of amine. mdpi.com

While direct experimental data on the CO₂ absorption capacity of 2-Methyl-3-(methylamino)propan-1-ol is not widely available in published literature, its structure as a secondary amino alcohol suggests it may exhibit properties of a hindered amine. The methyl group adjacent to the amine-bearing carbon could provide a degree of steric hindrance.

Studies on AMP have shown that it can be an effective component in CO₂ absorption processes, offering good regeneration efficiency at temperatures around 383 K (110 °C). nih.gov Aqueous AMP solutions have been demonstrated to be more easily regenerated with less loss of absorption capacity compared to other amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA). nih.gov Furthermore, non-aqueous solutions of AMP have also been investigated, showing over 90% CO₂ absorption efficiency with regeneration temperatures between 80-90 °C. rsc.org

The potential of 2-Methyl-3-(methylamino)propan-1-ol in CO₂ capture would depend on a comprehensive evaluation of its reaction kinetics, absorption capacity, and regeneration energy requirements, similar to the extensive research conducted on AMP and other amines. nih.govmdpi.comrsc.org

Table 1: Comparison of Properties of Selected Amines for CO₂ Capture

| Amine | Type | Theoretical CO₂ Loading (mol CO₂/mol amine) | Regeneration Temperature | Key Findings | Citation |

|---|---|---|---|---|---|

| Monoethanolamine (MEA) | Primary | 0.5 | High | Benchmark solvent, but high regeneration energy and degradation. | nih.gov |

| 2-Amino-2-methyl-1-propanol (AMP) | Hindered Primary | 1 | ~110 °C (aqueous) | Higher loading capacity, lower degradation compared to MEA. | nih.govmdpi.com |

Role as a Chemical Additive in Industrial Formulations

Specific applications of 2-Methyl-3-(methylamino)propan-1-ol as a chemical additive in industrial formulations are not extensively documented in publicly available scientific literature. However, the roles of similar alkanolamines provide context for its potential uses. Alkanolamines are versatile compounds used in a wide array of industrial products and processes.

For example, the related compound 3-Methylamino-1-propanol is utilized to redisperse compacted solids, such as in antiperspirant materials, to facilitate component analysis. epa.gov Another similar compound, 2-Amino-2-methyl-1-propanol (AMP), is a common ingredient in many consumer products. americanelements.com

Given its chemical nature as an amino alcohol, 2-Methyl-3-(methylamino)propan-1-ol could potentially function as:

A pH buffer or adjuster.

A corrosion inhibitor.

A dispersing agent.

An intermediate in chemical synthesis.

Commercial suppliers list 2-Methyl-3-(methylamino)propan-1-ol as a chemical available for research and industrial use, suggesting its application in various formulations. americanelements.com However, detailed information on its specific functions and the types of formulations it is used in remains proprietary or not widely published.

Environmental Fate and Degradation Studies (e.g., atmospheric chemistry modeling)

Direct experimental studies on the environmental fate and degradation of 2-Methyl-3-(methylamino)propan-1-ol are scarce. However, insights can be drawn from atmospheric chemistry modeling and degradation studies of analogous amines, such as AMP. nih.govwhiterose.ac.uk

The atmospheric degradation of amines is primarily initiated by their reaction with hydroxyl (OH) radicals. nih.gov For a compound like 2-Methyl-3-(methylamino)propan-1-ol, this reaction would likely involve the abstraction of a hydrogen atom from the carbon atoms adjacent to the amine or hydroxyl groups, or from the amine group itself.

In the case of AMP, theoretical and experimental studies have shown that the major degradation pathway is H-abstraction from the -CH₂- group, leading to the formation of 2-amino-2-methylpropanal (B8471781) as the major gas-phase product. nih.govwhiterose.ac.uk Other minor products include propan-2-imine, 2-iminopropanol, acetamide, and formaldehyde (B43269). nih.govwhiterose.ac.uk The barrier for H-abstraction from the -OH group is calculated to be relatively high, making this pathway less significant under atmospheric conditions. whiterose.ac.uk

For 2-Methyl-3-(methylamino)propan-1-ol, the potential initial degradation steps initiated by OH radicals would likely be:

H-abstraction from the -CH₂- group attached to the nitrogen.

H-abstraction from the -CH- group bearing the methyl group.

H-abstraction from the -CH₂- group attached to the hydroxyl group.

The subsequent reactions of the resulting alkyl radicals with oxygen in the atmosphere would lead to the formation of various degradation products, including aldehydes, ketones, and smaller amines. The specific products and their formation yields would require detailed experimental and modeling studies.

The environmental persistence and potential for bioaccumulation of 2-Methyl-3-(methylamino)propan-1-ol are also important considerations. Studies on the structurally similar 2-methyl-1,3-propanediol (B1210203) indicate that it is inherently biodegradable and has a low potential for bioaccumulation. researchgate.netnih.gov While these findings provide a useful reference, the presence of the amino group in 2-Methyl-3-(methylamino)propan-1-ol would influence its specific environmental behavior.

Table 2: Predicted Atmospheric Degradation of 2-Methyl-3-(methylamino)propan-1-ol (Hypothetical based on AMP studies)

| Reactant | Primary Reaction | Potential Major Products (Hypothetical) | Significance | Citation (Analogous) |

|---|

Current Challenges and Future Research Directions for 2 Methyl 3 Methylamino Propan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Methyl-3-(methylamino)propan-1-ol has been described in the scientific literature, with early methods dating back to 1971. nih.gov These initial routes, while foundational, may not meet modern standards of efficiency, sustainability, and cost-effectiveness. The development of novel synthetic pathways is a primary challenge and a significant area for future research.

One of the early documented syntheses of 2-methyl-3-aminopropanol-1 and its dimethylamino derivative involved the use of ketones, nitriles, oximes, and formaldehyde (B43269). nih.gov While this demonstrates a viable pathway, contemporary research would aim to improve upon this by exploring alternative starting materials and reagents that are less hazardous and more readily available.

Future research in this area should focus on several key aspects:

Stereoselective Synthesis: The presence of a chiral center at the second carbon atom of 2-Methyl-3-(methylamino)propan-1-ol means that the development of enantioselective synthetic routes is crucial. This would allow for the production of specific stereoisomers, which is often a requirement for pharmaceutical applications due to the different biological activities of enantiomers.

Catalytic Methods: The exploration of catalytic methods, including both homogeneous and heterogeneous catalysis, could lead to more efficient and selective syntheses. This could involve metal-catalyzed hydrogenations, reductive aminations, or other transformations that reduce the need for stoichiometric reagents and simplify purification processes.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising green alternative to traditional chemical synthesis. google.com Enzymes can exhibit high stereo- and regioselectivity under mild reaction conditions, potentially leading to a more sustainable and cost-effective production of 2-Methyl-3-(methylamino)propan-1-ol. google.comresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Stereoselective Synthesis | Production of single enantiomers, potentially higher biological activity. | Development of chiral catalysts and auxiliaries. |

| Catalytic Methods | Increased efficiency, reduced waste, easier purification. | Screening of novel metal and organocatalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

Application of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify 2-Methyl-3-(methylamino)propan-1-ol at trace levels is essential for various applications, including reaction monitoring, quality control, and environmental analysis. While standard analytical techniques can be applied, the development of methods with higher sensitivity and selectivity remains a key challenge.

Future research in analytical methodology should concentrate on:

Chromatographic Methods: The development of optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is fundamental. This includes the selection of appropriate columns, mobile phases, and detectors to achieve high resolution and sensitivity. For trace analysis, coupling these separation techniques with mass spectrometry (LC-MS and GC-MS) would provide definitive structural identification and quantification.

Derivatization: For compounds like 2-Methyl-3-(methylamino)propan-1-ol, which may have low volatility or lack a strong chromophore for UV detection, derivatization can enhance their analytical properties. osha.gov Research into novel derivatizing agents that are stable and provide high reaction yields would be beneficial.

Spectroscopic Techniques: Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for structural elucidation. While standard spectra can be predicted, the acquisition of experimental data for pure samples of 2-Methyl-3-(methylamino)propan-1-ol is necessary for confirmation and reference. ichemical.com

| Analytical Technique | Application | Future Research Direction |

| LC-MS/GC-MS | Trace quantification and structural identification. | Method development for complex matrices. |

| Derivatization | Enhanced detectability and chromatographic performance. | Discovery of new, more efficient derivatizing agents. |

| NMR/FTIR | Unambiguous structure confirmation. | Acquisition and compilation of reference spectral data. |

Detailed Structure-Activity Relationship (SAR) Investigations for Novel Derivatives

Understanding the relationship between the chemical structure of 2-Methyl-3-(methylamino)propan-1-ol and its biological activity is a critical area for future research. While there is limited information on the specific biological effects of this compound, its structural similarity to other pharmacologically active molecules suggests potential for investigation.

Key research directions for SAR studies include:

Synthesis of Analogues: A systematic approach to synthesizing a library of derivatives is the first step. This would involve modifications at various positions of the molecule, such as:

Substitution on the nitrogen atom.

Modification of the methyl group at the 2-position.

Alteration of the hydroxyl group.

Biological Screening: The synthesized derivatives would then need to be screened for a wide range of biological activities. Given the structures of related compounds, this could include screening for effects on the central nervous system, cardiovascular system, or as enzyme inhibitors. wikipedia.org

Computational Modeling: In conjunction with experimental work, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed. These in silico techniques can help to predict the biological activity of novel derivatives and guide the design of more potent and selective compounds.

| Modification Site | Potential Impact on Activity | Research Approach |

| Nitrogen Atom | Altered basicity and receptor binding. | Synthesis of N-alkyl and N-acyl derivatives. |

| 2-Position Methyl Group | Changes in steric hindrance and lipophilicity. | Introduction of different alkyl or functional groups. |

| Hydroxyl Group | Modified hydrogen bonding and metabolic stability. | Esterification or etherification. |

Integration with Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The future development of 2-Methyl-3-(methylamino)propan-1-ol and its derivatives should be guided by these principles.

Areas for integration with green chemistry include:

Use of Renewable Feedstocks: Investigating synthetic routes that start from renewable resources rather than petroleum-based feedstocks is a key goal of green chemistry. This could involve the use of bio-based platform chemicals that can be converted to 2-Methyl-3-(methylamino)propan-1-ol.

Atom Economy: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is crucial for minimizing waste. Catalytic reactions are often highly atom-economical.